1,3,4-Oxadiazole Regioisomer vs 1,2,4-Oxadiazole: Lipophilicity and Metabolic Stability Advantages from Matched-Pair Analysis
In a systematic matched-pair analysis of 148 oxadiazole-containing compounds from the AstraZeneca collection, the 1,3,4-oxadiazole regioisomer demonstrated a median log D of 3.2, compared to 4.4 for the matched 1,2,4-oxadiazole pairs—a difference of 1.2 log units, corresponding to approximately 16-fold lower lipophilicity [1]. For metabolic stability assessed in human liver microsomes (HLM) across 34 matched pairs (68 compounds), 19 out of 34 pairs (56%) showed superior metabolic stability for the 1,3,4-isomer [1]. Additionally, the 1,3,4-oxadiazole regioisomer exhibited reduced hERG inhibition and higher aqueous solubility compared to matched 1,2,4 counterparts [1]. This intrinsic regioisomeric advantage applies to CAS 928000-65-1 by virtue of its 1,3,4-oxadiazole core.
| Evidence Dimension | Lipophilicity (median log D) of oxadiazole regioisomers |
|---|---|
| Target Compound Data | Median log D = 3.2 (class value for 1,3,4-oxadiazole regioisomer) |
| Comparator Or Baseline | Median log D = 4.4 for matched 1,2,4-oxadiazole regioisomers |
| Quantified Difference | Δlog D = -1.2 (~16-fold lower lipophilicity); better metabolic stability in 19/34 matched pairs (56%); reduced hERG inhibition; higher aqueous solubility |
| Conditions | Matched molecular pair analysis of 148 oxadiazole compounds; HLM CLint measured for 34 matched pairs (68 compounds total); AstraZeneca corporate compound collection |
Why This Matters
Procurement of the 1,3,4-oxadiazole regioisomer (rather than a 1,2,4 variant) provides a systematically more drug-like starting point with predictably lower lipophilicity-driven off-target risk and superior metabolic stability, directly impacting lead optimization efficiency.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248 View Source
